molecular formula C26H18N4O5 B11107255 N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

Cat. No.: B11107255
M. Wt: 466.4 g/mol
InChI Key: OQBAWJVSAMZRGB-JFLMPSFJSA-N
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Description

N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a furan ring substituted with a nitrophenyl group and an acridinyl acetohydrazide moiety, making it a unique structure with potential therapeutic benefits.

Preparation Methods

The synthesis of N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide typically involves multiple steps:

    Formation of the Furan Derivative: The initial step involves the synthesis of the furan ring substituted with a nitrophenyl group. This can be achieved through the condensation of 3-nitrobenzaldehyde with furan-2-carbaldehyde under acidic conditions.

    Synthesis of the Acridinyl Acetohydrazide: The acridinyl acetohydrazide moiety is synthesized by reacting 9-oxoacridine with hydrazine hydrate, followed by acetylation.

    Condensation Reaction: The final step involves the condensation of the furan derivative with the acridinyl acetohydrazide under reflux conditions in the presence of a suitable catalyst, such as acetic acid, to form the desired compound.

Chemical Reactions Analysis

N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where nucleophiles such as amines or thiols can replace the nitro group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or methanol, and controlled temperatures to ensure the desired products are formed.

Scientific Research Applications

N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, exhibiting activity against both gram-positive and gram-negative bacteria. It is also being investigated for its anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Studies: The compound’s unique structure allows it to be used as a probe in biological studies to understand the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell division. Additionally, it may inhibit specific enzymes involved in cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide can be compared with other furan derivatives and acridine-based compounds:

    Furan Derivatives: Compounds such as nitrofurantoin and furazolidone share the furan ring structure and exhibit antimicrobial properties. the presence of the acridinyl acetohydrazide moiety in N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide provides additional biological activity and specificity.

    Acridine-Based Compounds: Acridine derivatives like acriflavine and proflavine are known for their antimicrobial and anticancer properties. The combination of the acridine moiety with the furan ring in N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide enhances its potential therapeutic applications.

Properties

Molecular Formula

C26H18N4O5

Molecular Weight

466.4 g/mol

IUPAC Name

N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide

InChI

InChI=1S/C26H18N4O5/c31-25(16-29-22-10-3-1-8-20(22)26(32)21-9-2-4-11-23(21)29)28-27-15-19-12-13-24(35-19)17-6-5-7-18(14-17)30(33)34/h1-15H,16H2,(H,28,31)/b27-15+

InChI Key

OQBAWJVSAMZRGB-JFLMPSFJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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